2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
CAS No.: 1260905-64-3
Cat. No.: VC4695691
Molecular Formula: C25H26N4O2S
Molecular Weight: 446.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260905-64-3 |
|---|---|
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.57 |
| IUPAC Name | 2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H26N4O2S/c1-3-4-14-29-24(31)23-22(19(15-26-23)18-11-6-5-7-12-18)28-25(29)32-16-21(30)27-20-13-9-8-10-17(20)2/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | JSSSAERTSVRMHS-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C |
Introduction
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a pyrrolo-pyrimidine core with a butyl side chain and a sulfanyl group attached to an acetamide moiety, which is further substituted with a 2-methylphenyl group.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions. Common steps include:
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Nucleophilic Substitution: Reactions often occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attacks.
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Condensation Reactions: These are used to form the acetamide and sulfanyl linkages.
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Cyclization: This step is crucial for forming the pyrrolo-pyrimidine ring.
| Reaction Type | Reagents | Solvent | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, nucleophiles | DMF or DMSO | Elevated temperature, controlled time |
| Condensation | Carboxylic acids, amines | Ethanol or methanol | Reflux conditions |
| Cyclization | Various reagents depending on the ring | High-boiling solvents | High temperature, long reaction time |
Potential Applications
Pyrrolo-pyrimidine derivatives are known for their diverse biological activities, including:
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Antiviral Properties: Some derivatives have shown activity against viral infections.
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Anticancer Properties: They can act as inhibitors in cancer cell proliferation pathways.
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Neuroprotective Effects: Potential use in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
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